Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate
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Description
Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C13H15FO3 and its molecular weight is 238.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Reactions and Organic Synthesis
Enzyme-Catalyzed Asymmetric Reduction : Ethyl 4-chloro-3-oxobutanoate, a compound similar to Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate, has been used in enzyme-catalyzed asymmetric reduction. This process involved NADPH-dependent aldehyde reductase and glucose dehydrogenase, demonstrating the compound's potential in biocatalysis and organic synthesis (Shimizu et al., 1990).
Alkylation and Decarboxylation for Synthesis of Fluoro-ketoalkenes : Ethyl 2-fluoro-3-oxobutanoate, structurally related to this compound, has been used in alkylation and decarboxylation. This method provides a route to fluoro-ketoalkenes, highlighting the compound's role in synthesizing fluorinated systems (Hutchinson et al., 1998).
Crystallography and Structural Analysis
Crystal Structure Analysis : Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a variant of this compound, has been studied for its crystal structure. Such studies are crucial for understanding molecular geometry and applications in material science (Kumar et al., 2016).
Molecular Structure and Antimicrobial Activities : Investigations into the crystal and molecular structure of variants like Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate provide insights into their potential for antimicrobial applications (Kariyappa et al., 2016).
Biochemistry and Antioxidant Properties
Antioxidant Properties of Derivatives : Studies on 4-hydroxycoumarin derivatives, structurally related to this compound, have explored their antioxidant properties. This research is vital for potential applications in health and pharmaceuticals (Stanchev et al., 2009).
Synthesis and Biological Activities of Pyrazoles : Synthesizing pyrazole derivatives from compounds like Ethyl 2-benzylidene-3-oxobutanoate showcases the broad scope of chemical reactions and applications in drug discovery (Naveen et al., 2021).
Plant Growth and Microbial Studies
Growth-Regulating Activity on Plants : The effect of 4-hydroxycoumarin derivatives on soybean plant growth has been examined. This research is significant for agricultural applications and understanding plant-microbe interactions (Stanchev et al., 2010).
Microbial Reduction in Synthesis : The microbial reduction of Ethyl 4-chloro-3-oxobutanoate, a related compound, illustrates the integration of microbiology and chemistry for producing optically active compounds (Shimizu et al., 1990).
Properties
IUPAC Name |
ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-3-17-13(16)8-7-12(15)10-5-4-6-11(14)9(10)2/h4-6H,3,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVSHZSWVGWPND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C(=CC=C1)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.